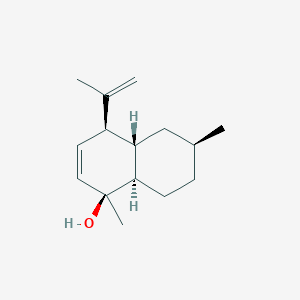
Xenitorin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xenitorin C, also known as this compound, is a useful research compound. Its molecular formula is C15H24O and its molecular weight is 220.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How can researchers validate the structural identity and purity of Xenitorin C in synthetic or extracted samples?
- Methodology : Use a combination of spectroscopic techniques (NMR, MS, IR) and chromatographic methods (HPLC, TLC) to confirm molecular structure and purity. For novel syntheses, include elemental analysis and compare spectral data with established databases. For natural extractions, cross-reference with published spectra from isolated compounds .
- Key Considerations : Ensure reproducibility by detailing solvent systems, instrument calibration, and purity thresholds (e.g., ≥95% by HPLC). Address impurities via recrystallization or column chromatography .
Q. What experimental designs are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology : Start with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using cell lines relevant to the hypothesized mechanism. Include positive/negative controls and dose-response curves. Use statistical tools like ANOVA to validate significance (p < 0.05) .
- Data Interpretation : Differentiate between intrinsic activity and assay artifacts by repeating experiments under varied conditions (e.g., pH, temperature) .
Q. How to address inconsistencies in reported bioactivity data for this compound across studies?
- Troubleshooting Framework :
Compare experimental variables (e.g., cell line origin, compound solubility protocols).
Validate assay reproducibility via inter-laboratory collaboration.
Use meta-analysis to identify confounding factors (e.g., solvent effects, impurity profiles) .
- Documentation : Clearly report all variables in supplemental materials to enable cross-study comparisons .
Advanced Research Questions
Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?
- Methodology :
- Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time).
- Use chiral HPLC or X-ray crystallography to monitor stereochemical outcomes.
- Compare batch vs. flow synthesis for scalability .
Q. How to design a mechanistic study to resolve conflicting hypotheses about this compound’s molecular targets?
- Experimental Framework :
Target Deconvolution : Use CRISPR-Cas9 knockouts, proteomics (e.g., SILAC), or affinity chromatography with this compound probes.
Validation : Cross-validate findings with orthogonal methods (e.g., SPR for binding kinetics, in silico docking) .
- Statistical Rigor : Account for off-target effects via false-discovery rate (FDR) correction in omics datasets .
Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Integrated Workflow :
Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS).
Metabolite Screening : Identify active/inactive metabolites via HRMS and in vitro metabolism assays (e.g., liver microsomes).
Toxicity Overlap : Use transcriptomics to differentiate therapeutic vs. adverse pathways .
- Data Synthesis : Apply systems biology models to integrate multi-omics data and predict in vivo behavior .
Q. Methodological Best Practices
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound?
- Framework Application :
- Feasible : Ensure access to this compound (synthesis/extraction protocols) and validated assays.
- Novel : Identify literature gaps via systematic reviews (e.g., Scopus, PubMed) focusing on understudied mechanisms or structural analogs.
- Ethical : For animal studies, justify sample sizes using power analysis and adhere to ARRIVE guidelines .
Q. What criteria ensure rigorous statistical analysis in this compound studies?
- Checklist :
- Predefine inclusion/exclusion criteria for biological replicates.
- Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals .
- Common Pitfalls : Avoid p-hacking by pre-registering hypotheses and analysis plans .
Q. Data Management and Reproducibility
Q. How to structure supplemental materials for this compound research to enhance reproducibility?
- Essential Components :
- Raw spectral data (e.g., NMR FID files, HPLC chromatograms).
- Detailed synthetic protocols (solvent batches, reaction monitoring intervals).
- Code repositories for computational analyses (e.g., Python/R scripts) .
- Formatting : Follow journal-specific guidelines (e.g., RSC’s 15–50 reference limit) .
Q. What steps mitigate bias in this compound’s literature review and data interpretation?
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1S,4R,4aS,6S,8aR)-1,6-dimethyl-4-prop-1-en-2-yl-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h7-8,11-14,16H,1,5-6,9H2,2-4H3/t11-,12-,13-,14+,15-/m0/s1 |
InChI 键 |
NQKWUNQUPNPCCJ-LXFSFDBISA-N |
手性 SMILES |
C[C@H]1CC[C@@H]2[C@@H](C1)[C@@H](C=C[C@]2(C)O)C(=C)C |
规范 SMILES |
CC1CCC2C(C1)C(C=CC2(C)O)C(=C)C |
同义词 |
xenitorin C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















